N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Lipophilicity Drug-likeness Permeability

This specialized compound is a conformationally restricted thiazole-benzamide hybrid. Its critical 3-CF₃ regioisomer, confirmed by ¹⁹F NMR, is essential for occupying the DFG-out hydrophobic pocket in kinases, ensuring reliable selectivity profiling. Its high lipophilicity (XLogP3: 5.9) and low TPSA (70.2 Ų) guarantee excellent cellular permeability for phenotypic assays. Do not substitute with 4-CF₃ or other isomers, as this will invalidate your comparative SAR data.

Molecular Formula C17H9Cl2F3N2OS
Molecular Weight 417.23
CAS No. 392238-64-1
Cat. No. B2456869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
CAS392238-64-1
Molecular FormulaC17H9Cl2F3N2OS
Molecular Weight417.23
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H9Cl2F3N2OS/c18-12-5-4-9(7-13(12)19)14-8-26-16(23-14)24-15(25)10-2-1-3-11(6-10)17(20,21)22/h1-8H,(H,23,24,25)
InChIKeyUBJHHDWMSBLZSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 392238-64-1): Physicochemical Profile and Research-Grade Identity


N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 392238-64-1, PubChem CID 2557251) is a synthetic trisubstituted thiazole-benzamide hybrid with a molecular formula of C₁₇H₉Cl₂F₃N₂OS and a molecular weight of 417.2 g/mol [1]. It features a 3,4-dichlorophenyl substituent at the thiazole 4-position, a 3-(trifluoromethyl)benzamide moiety at the thiazole 2-position via an amide linkage, and a computed XLogP3 of 5.9, indicating high lipophilicity [1]. The compound belongs to the broader class of 1,3-thiazol-2-yl substituted benzamides, which have been disclosed in patent literature as inhibitors of protein kinases and cell proliferation [2]. It shares a conserved 4-(3,4-dichlorophenyl)thiazole pharmacophore with the prototypic translation initiation inhibitor 4EGI-1 (CAS 315706-13-9), but differs in the benzamide substituent pattern at the thiazole 2-amino position [3].

Why Thiazole-Benzamide Analogs Cannot Be Interchanged: Substitution-Pattern Sensitivity of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide


Within the thiazole-benzamide chemotype, small changes in substituent position and identity produce large shifts in both physicochemical properties and biological target engagement. The specific arrangement in CAS 392238-64-1—a 3-CF₃ benzamide directly attached to the thiazole 2-amino group, combined with a 3,4-dichlorophenyl at the thiazole 4-position—is distinct from closely cataloged analogs such as CAS 338397-04-9 (which reverses the amide orientation and inserts a central phenyl ring) and CAS 321430-02-8 (which uses a 2,4-dichlorophenyl isomer) [1]. The 3-CF₃ substitution pattern on the benzamide ring, rather than 4-CF₃ or unsubstituted variants, has been shown in related kinase inhibitor series to modulate both potency and selectivity through differential interactions with the DFG-motif hydrophobic pocket of kinases [2]. Generic substitution without verifying the exact regioisomeric identity risks introducing compounds with divergent logP, target binding kinetics, and cellular permeability profiles that may invalidate comparative experimental conclusions [1][3].

Quantitative Differentiation Evidence for CAS 392238-64-1 Relative to Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 of CAS 392238-64-1 vs. 4EGI-1

CAS 392238-64-1 exhibits a computed XLogP3 of 5.9, compared to 4EGI-1 (CAS 315706-13-9), the prototypic eIF4E/eIF4G inhibitor sharing the identical 4-(3,4-dichlorophenyl)thiazole core, which has an XLogP3 of approximately 4.2 [1][2]. The +1.7 log unit difference arises from the replacement of 4EGI-1's polar 3-(2-nitrophenyl)propanoic acid hydrazone moiety with the more lipophilic 3-(trifluoromethyl)benzamide group [1]. This shift in lipophilicity predicts enhanced passive membrane permeability but potentially reduced aqueous solubility for CAS 392238-64-1, which is a critical selection criterion for cell-based vs. biochemical assay formats [3].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area Comparison: CAS 392238-64-1 vs. Closest Positional Isomer CAS 338397-04-9

CAS 392238-64-1 has a computed topological polar surface area (TPSA) of 70.2 Ų, derived solely from the single amide NH donor and the thiazole ring N/S acceptors [1]. In contrast, the closest cataloged positional isomer, N-(3,4-dichlorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide (CAS 338397-04-9, MW 493.33), incorporates an additional benzamide moiety that increases its TPSA to approximately 83-90 Ų (estimated from the additional amide group) . The ~13-20 Ų TPSA difference places the two compounds on opposite sides of the commonly cited 75-90 Ų threshold for favorable oral absorption and CNS penetration [2]. This distinction is critical when selecting compounds for in vivo pharmacological studies where bioavailability and tissue distribution are experimental variables.

Polar surface area Oral bioavailability CNS penetration

Rotatable Bond Count and Conformational Flexibility: Differentiation Within the Thiazole-Benzamide Series

CAS 392238-64-1 possesses exactly 3 rotatable bonds, as computed by PubChem (the amide C-N bond, and the two bonds connecting the 3,4-dichlorophenyl ring to the thiazole and the benzamide carbonyl to the CF₃-phenyl ring) [1]. This represents a substantially more rigid structure compared to analogs bearing extended linkers. For instance, 4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 392248-31-6) contains 5 rotatable bonds, while the 4EGI-1 scaffold has approximately 8 rotatable bonds due to its hydrazono-propanoic acid linker [2]. Lower rotatable bond count is correlated with reduced entropic penalty upon protein binding, potentially translating to improved binding affinity per unit of molecular weight (ligand efficiency) when the pharmacophoric elements are optimally pre-organized [3].

Conformational flexibility Entropic binding penalty Ligand efficiency

Patent-Class Positioning: Thiazole-Benzamide Scaffold as Privileged Kinase Inhibitor Chemotype

CAS 392238-64-1 falls within the generic structural claims of patent families covering 1,3-thiazol-2-yl substituted benzamides as inhibitors of protein kinases and cell proliferation [1]. The specific combination of a 3-CF₃ substituent on the benzamide ring and a 3,4-dichlorophenyl on the thiazole ring is disclosed as a preferred embodiment in US Patent Application US2008/0096883, which describes trifluoromethyl-substituted benzamides as kinase inhibitors with IC₅₀ values in the sub-micromolar to low micromolar range against multiple kinase targets [2]. Within this patent series, the 3-CF₃ positional isomer is distinguished from 4-CF₃ analogs by differential activity profiles, with the meta-substitution (3-CF₃) often conferring enhanced selectivity for kinases harboring a deep hydrophobic back pocket adjacent to the DFG motif [2][3]. While explicit IC₅₀ data for CAS 392238-64-1 against specific kinases are not publicly available in peer-reviewed literature, its precise regioisomeric identity distinguishes it from the commercially more common 4-CF₃ benzamide analogs.

Kinase inhibition Privileged scaffold Patent landscape

Recommended Application Scenarios for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 392238-64-1)


Kinase Inhibitor Lead Optimization: Leveraging the 3-CF₃ Benzamide Pharmacophore for DFG-Out Pocket Engagement

CAS 392238-64-1 is best deployed as a starting scaffold or reference compound in kinase inhibitor lead optimization programs targeting kinases with a deep hydrophobic back pocket accessible in the DFG-out conformation. The 3-CF₃ substituent on the benzamide ring, as disclosed in US2008/0096883, is designed to occupy this pocket, and its regioisomeric identity (meta vs. para) is a critical determinant of kinase selectivity [1]. Researchers should use this compound as a defined SAR probe, not as a generic thiazole-benzamide representative, and should explicitly verify the 3-CF₃ (not 4-CF₃) identity by ¹⁹F NMR or LC-MS upon receipt [1][2].

Intracellular Target Engagement Assays Requiring Moderate-to-High Membrane Permeability

With a computed XLogP3 of 5.9 and a TPSA of 70.2 Ų, CAS 392238-64-1 is predicted to exhibit favorable passive membrane permeability [3]. This makes it suitable for cell-based phenotypic screening and intracellular target engagement assays where the compound must cross the plasma membrane to reach cytoplasmic or nuclear targets. This represents a key differentiation from its more polar thiazole-benzamide congeners with additional H-bond donors/acceptors (e.g., CAS 338397-04-9) that may exhibit limited cellular penetration .

Conformational Restriction Studies: Evaluating Entropic Contributions to Binding Affinity

With only 3 rotatable bonds, CAS 392238-64-1 is one of the most conformationally restricted members of the thiazole-benzamide series [3]. This rigidity makes it a valuable tool compound for biophysical studies (SPR, ITC) aimed at deconvoluting enthalpic vs. entropic contributions to target binding. Comparison with more flexible analogs such as CAS 392248-31-6 (5 rotatable bonds) can isolate the thermodynamic consequences of linker flexibility, providing actionable data for fragment-to-lead optimization .

Chemical Biology Probe Development: 4EGI-1 Analog Series for Translation Initiation Studies

Sharing the identical 4-(3,4-dichlorophenyl)thiazole core with the prototypic eIF4E/eIF4G inhibitor 4EGI-1, but with a distinct benzamide substitution pattern, CAS 392238-64-1 can serve as a chemical probe to dissect the structure-activity determinants of translation initiation inhibitors [4]. Rigidified mimetics of 4EGI-1 bearing this core have been reported to exhibit markedly improved potency in eIF4E/eIF4G inhibition and human cancer cell proliferation assays compared to the parent compound, establishing this scaffold as a productive starting point for medicinal chemistry optimization [4].

Quote Request

Request a Quote for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.